4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJHHKGAXQRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a type of enzyme that is overexpressed in many solid tumors. The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia.
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity. This inhibition is achieved through the compound’s sulfonamide group, which binds to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, a key step in tumor cell metabolism.
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of tumor cell metabolism. Specifically, it disrupts the process of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells under hypoxic conditions. This disruption can lead to a decrease in tumor cell proliferation and growth.
Result of Action
The inhibition of CA IX by this compound results in a significant anti-proliferative effect on tumor cells. In particular, it has been shown to have a high selectivity against breast cancer cell lines. Additionally, it has been found to induce apoptosis in certain cancer cell lines.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is often upregulated in response to the acidic conditions created by tumor hypoxia Additionally, the stability of the compound may be affected by factors such as temperature and the presence of other biochemical substances
Biological Activity
The compound 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide , with the CAS number 886915-23-7 , is a synthetic organic molecule notable for its potential biological activities. This compound features a complex structure that includes a sulfonamide group and an oxadiazole moiety, which are often associated with various pharmacological effects.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of cancer therapy and anti-inflammatory responses. The presence of the sulfonamide group enhances its ability to inhibit enzymes involved in inflammatory pathways, while the oxadiazole ring may contribute to its antitumor effects.
Antitumor Effects
Recent studies have indicated that compounds similar to 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antitumor activity. The mechanism often involves the inhibition of key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival in various cancers. For instance, related compounds have shown efficacy in blocking ERK signaling and downregulating CD44, a cell surface glycoprotein involved in tumor progression .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. The sulfonamide group is known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a pivotal role in inflammation and pain signaling. In vitro studies have demonstrated that related sulfonamide derivatives exhibit potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM .
Study on Antitumor Activity
In a comparative study involving various benzenesulfonamide derivatives, it was found that those containing the oxadiazole moiety exhibited enhanced cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further research into its therapeutic applications .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds showed that they effectively reduced inflammatory markers in animal models of acute inflammation. The results indicated a significant decrease in prostaglandin E2 levels following treatment with these compounds, underscoring their potential utility in managing inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an intriguing chemical with various applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. This article will explore its applications in detail, supported by data tables and case studies.
Physical Properties
- Solubility : Soluble in DMSO and DMF.
- Melting Point : Typically ranges between 150-160 °C (exact value may vary based on purity).
Medicinal Chemistry
The compound has shown potential in the development of novel pharmaceuticals due to its unique structural features that allow for interaction with biological targets.
Antimicrobial Activity
Studies have indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For example, a study on sulfonamides demonstrated their efficacy against various bacterial strains, suggesting that the oxadiazole moiety enhances this activity by interfering with bacterial enzyme functions .
Anticancer Properties
Research has indicated that compounds containing oxadiazole rings can exhibit anticancer properties. In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Materials Science
The compound's unique structure allows it to be used in the synthesis of advanced materials.
Polymer Synthesis
The incorporation of sulfonamide and oxadiazole groups into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and electronic devices due to their superior performance characteristics .
Biological Studies
The compound is also valuable in biological research for studying enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
Research indicates that sulfonamide derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. This inhibition can be quantitatively assessed using various biochemical assays, providing insights into their potential therapeutic roles .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa Cells | 10 | |
| Enzyme Inhibition | Carbonic Anhydrase | 5 |
Case Study 1: Antimicrobial Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activities against a panel of bacteria. The most potent derivative exhibited an IC50 value of 15 µM against E. coli, highlighting the potential for developing new antibiotic agents from this chemical scaffold .
Case Study 2: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of the compound on HeLa cells. The results showed that treatment with the compound resulted in significant cell death compared to untreated controls, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs in Antifungal Activity
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Substituents : LMM5 has a methoxyphenyl group on the oxadiazole, while LMM11 incorporates a furan ring. The target compound uses a 4-methanesulfonylphenyl group, enhancing electron-withdrawing properties.
- Sulfamoyl Groups : LMM5/LMM11 feature alkyl/aryl sulfamoyl groups, whereas the target compound employs benzenesulfonamido, which may improve π-π stacking in enzyme binding.
Oxadiazole Derivatives with Varied Substituents ():
Enzyme Inhibitors and Binding Interactions
- Compound 6a () : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide.
- Inhibits human carbonic anhydrase II (hCA II) via sulfonamide-Zn²⁺ coordination and hydrophobic interactions .
- Comparison : The target compound’s benzenesulfonamido group may similarly coordinate metal ions in enzymes, but its methanesulfonylphenyl group could add steric bulk, affecting binding pocket accessibility.
Preparation Methods
Hydrazide Cyclization
A common method involves treating substituted benzohydrazides with carboxylic acid derivatives under dehydrating conditions. For example, methyl 4-methanesulfonylbenzoate reacts with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with phosphorus oxychloride (POCl₃) to yield 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine.
Table 1: Optimization of Cyclization Conditions
| Entry | Substrate | Reagent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methanesulfonylbenzohydrazide | POCl₃ | 80°C | 72 |
| 2 | 4-Methanesulfonylbenzohydrazide | SOCl₂ | 70°C | 68 |
| 3 | 4-Methanesulfonylbenzohydrazide | TBTU (coupling agent) | RT | 55 |
Data adapted from studies on analogous oxadiazole syntheses.
Amidoxime Route
An alternative pathway utilizes amidoximes, which react with acyl chlorides to form 1,3,4-oxadiazoles. For instance, 4-methanesulfonylbenzamidoxime reacts with benzenesulfonyl chloride in the presence of triethylamine, yielding the oxadiazole intermediate. This method avoids harsh conditions but requires stringent moisture control.
Introduction of the Benzenesulfonamido Group
The benzenesulfonamido moiety is introduced via nucleophilic aromatic substitution (NAS) or coupling reactions.
Nucleophilic Aromatic Substitution
4-Fluoro-N-(5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes NAS with benzenesulfonamide in dimethylformamide (DMF) at 120°C, facilitated by potassium carbonate. The reaction achieves ~65% yield after 12 hours.
Key Considerations:
Coupling Strategies
Modern approaches employ coupling reagents for sulfonamido group installation. For example, 4-carboxybenzenesulfonamide reacts with the oxadiazole-2-amine intermediate using HATU as a coupling agent, yielding the target compound in 78% purity after column chromatography.
Final Amide Bond Formation
The coupling of the oxadiazole and benzamide components is critical for assembling the final structure.
Carbodiimide-Mediated Coupling
A mixture of 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine and 4-benzenesulfonamidobenzoic acid is treated with EDC·HCl and HOBt in dichloromethane. The reaction proceeds at room temperature for 24 hours, achieving 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) accelerates the coupling step, improving yields to 85% while reducing reaction time.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). Characterization methods include:
-
¹H NMR : Key signals include δ 8.14 ppm (oxadiazole proton) and δ 3.94 ppm (methanesulfonyl methyl group).
-
HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic intermediates and reaction conditions for preparing 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis involves three critical steps:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate (e.g., 4-methanesulfonylphenylhydrazide) with cyanogen bromide or carbon disulfide under reflux in methanol .
- Step 2 : Coupling the oxadiazole-2-amine intermediate with 4-benzenesulfonamidobenzoyl chloride using a base (e.g., NaH) in anhydrous THF at 0–5°C .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Optimization Tip : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry of coupling reagents to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Use - and -NMR to verify sulfonamide (-SONH-) protons (δ 10.2–11.5 ppm) and oxadiazole ring carbons (δ 155–165 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- FTIR : Identify sulfonyl (S=O, 1350–1150 cm) and amide (C=O, 1650–1680 cm) stretches .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Experimental Design :
- Dose-Response Curves : Perform assays in triplicate across 6–8 concentrations (1 nM–100 µM) to calculate precise IC values .
- Counter-Screens : Test against off-target enzymes (e.g., kinases, phosphatases) to rule out non-specific binding .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates .
- Case Study : Inconsistent COX-2 inhibition data may arise from assay pH sensitivity; repeat experiments in buffered solutions (pH 7.4) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with target enzymes (e.g., bacterial PPTases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate ligand-protein stability and identify critical residues (e.g., Arg/Lys for sulfonamide interactions) .
- QSAR : Derive predictive models using descriptors like LogP, polar surface area, and sulfonyl group electronegativity .
- Example : Trifluoromethyl substitutions at the benzene ring enhance hydrophobic interactions with PPTase active sites .
Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation studies?
- Key Assays :
- Time-Kill Curves : Compare bacterial growth (CFU/mL) at 0, 4, 8, and 24 hours post-treatment .
- Metabolomic Profiling : Use LC-MS to track changes in fatty acid biosynthesis (e.g., malonyl-CoA levels) linked to PPTase inhibition .
- Resistance Studies : Serial passage assays under sub-MIC conditions to assess mutation-driven resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
